Diphenyliodonium bromide

Descripción general

Descripción

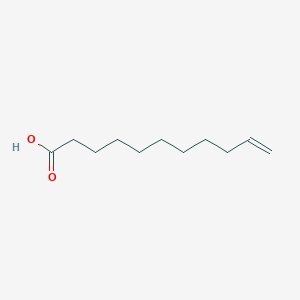

Diphenyliodonium bromide is a chemical compound with the molecular formula C12H10BrI . It is used in various chemical reactions and has been the subject of numerous studies .

Synthesis Analysis

Diphenyliodonium bromide has been used in the synthesis of N-Phenyl α-Amino Acids . The N-phenyl methyl esters of glycine, alanine, valine, leucine, isoleucine, phenylalanine, methionine, proline, serine, threonine, tyrosine, aspartic acid, and glutamic acid have been synthesized using diphenyliodonium bromide, AgNO3, and a catalytic amount of CuBr starting from the relevant amino acid ester .Molecular Structure Analysis

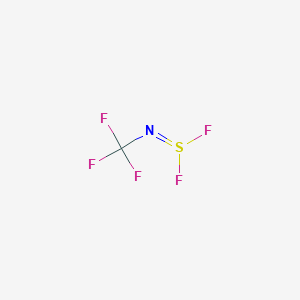

The molecular structure of Diphenyliodonium bromide is represented by the InChI code1S/C12H10I.BrH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1 . The molecular weight of the compound is 361.02 . Chemical Reactions Analysis

Diphenyliodonium bromide has been used in various chemical reactions. For instance, it has been used in the synthesis of N-Phenyl α-Amino Acids . It has also been used as an electrophilic aryl source .Physical And Chemical Properties Analysis

Diphenyliodonium bromide has a melting point of 222.5-227.5°C . Its IUPAC name is diphenyliodonium bromide .Aplicaciones Científicas De Investigación

Synthesis of Diaryliodonium Bromides

Diphenyliodonium bromide is used in the one-pot synthesis of diaryliodonium bromides from iodoarenes and arenes . This method is easy, cheap, safe, and fairly effective . The process involves the oxidation of iodoarenes with anhydrous NaBO3·H2O/Ac2O/conc.H2SO4 liquid mixtures, then coupling in situ with benzene and activated arenes, and finally, precipitating out with a KBr solution .

Arylating Reagents

Diphenyliodonium bromide is used in organic synthesis mostly as arylating reagents for a large variety of organic and inorganic nucleophiles . They have found broad synthetic application as electrophilic arylating reagents in reactions with various nucleophiles including electron-rich carbon-centered species .

Catalysts for Radiation Initiated Polymerisation

Some diaryliodonium bromides display biological activity or photochemical properties, hence they are widely used as efficient catalysts for radiation initiated polymerisation .

Preparation of Symmetric Iodonium Salts

This procedure can be applied to the preparation of symmetric iodonium salts directly from arenes via a one-pot iodination–oxidation sequence .

Metal-Catalyzed Transformations

The unique arylating reactivity of diaryliodonium salts has been demonstrated in many metal-catalyzed transformations .

Metal-Free Transformations

In addition to metal-catalyzed transformations, diaryliodonium salts have also been used in metal-free transformations .

Safety And Hazards

Diphenyliodonium bromide should be kept away from heat/sparks/open flame/hot surfaces. It is recommended to take measures to prevent the build-up of electrostatic charge and to use explosion-proof equipment. Avoid shock and friction. Wash hands and face before breaks and immediately after handling the product .

Direcciones Futuras

Research on Diphenyliodonium bromide and related compounds is ongoing. One of the main development directions in the future is the realization of temporal scale control in the context of controlling cationic polymerization to achieve macromolecular reaction engineering . Another future direction is the development of iodine (III) compounds with two aryl groups, which have been extensively used as electrophilic aryl sources .

Propiedades

IUPAC Name |

diphenyliodanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10I.BrH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPSGXJFQQZYMS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10182-84-0 (Parent) | |

| Record name | Iodonium, diphenyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70883680 | |

| Record name | Iodonium, diphenyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenyliodonium bromide | |

CAS RN |

1483-73-4 | |

| Record name | Iodonium, diphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodonium, diphenyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodonium, diphenyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodonium, diphenyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyliodonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Diphenyliodonium bromide is a versatile reagent in organic synthesis. It acts as an electrophilic phenylating agent, enabling the introduction of phenyl groups into various substrates. [, , ] For instance, it facilitates the synthesis of N-phenyl α-amino acids by reacting with amino acid esters in the presence of silver nitrate and a copper bromide catalyst. [] It also serves as a phenyl radical source in the presence of initiators, enabling polymerization reactions. []

A: Diphenyliodonium bromide plays a crucial role in synthesizing block copolymers via a combination of Photoinduced Radical Oxidation/Addition/Deactivation (PROAD) and iniferter processes. [] Initially, it participates in the PROAD polymerization of isobutyl vinyl ether, resulting in polymers with triphenylmethyl end groups. These polymers then function as macroiniferters, initiating the polymerization of other vinyl monomers like methyl methacrylate, tert-butyl acrylate, and styrene, ultimately yielding block copolymers. []

A: Electrochemical studies, including pulse polarography and cyclic voltammetry, reveal intricate reduction processes of diphenyliodonium bromide in dimethylformamide. [] Depending on the concentration of supporting electrolyte and diphenyliodonium bromide itself, its pulse polarogram exhibits three or four waves. These waves correspond to the reduction of various species, including phenyl mercuric halide (formed by the reaction of diphenyliodonium bromide with mercury), diphenyliodonium cations, iodobenzene, and adsorbed phenylmercury radicals. []

ANone: Diphenyliodonium bromide has the molecular formula (C6H5)2I+Br-. While the provided abstracts do not detail specific spectroscopic data, its structure can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

A: Research indicates that incorporating diaryliodonium chemicals, including diphenyliodonium bromide, into the diet of steers, potentially at concentrations as low as 50 parts per million, demonstrated a positive influence on nitrogen utilization in these animals. [] This effect was observed through enhancements in nitrogen absorption, the utilization of absorbed nitrogen, and overall nitrogen retention. []

ANone: While the provided abstracts don't delve into specific safety data for diphenyliodonium bromide, it's crucial to handle this compound with care, as is standard practice with laboratory reagents. Always refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling.

A: While a comprehensive historical overview is not provided in the abstracts, the research highlights the evolution of diphenyliodonium bromide's applications, ranging from its early use in electrochemical studies [] to its more recent applications in block copolymer synthesis [] and radiolabeling. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-Aminophenoxy)phenyl]ethanone](/img/structure/B72301.png)

![Acetamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B72306.png)

![2-Phenylbenzo[b]thiophene](/img/structure/B72322.png)